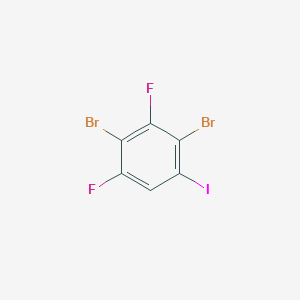![molecular formula C11H19N3O B15244956 (R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one CAS No. 1224698-12-7](/img/structure/B15244956.png)
(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is a complex organic compound that features a piperidine ring fused with a pyrroloimidazole structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Construction of the Pyrroloimidazole Core: This can be achieved through condensation reactions involving imidazole derivatives and appropriate aldehydes or ketones.
Final Coupling: The piperidine and pyrroloimidazole units are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially at the piperidine ring or other reactive sites.
Reduction: Reduction reactions could be used to modify the imidazole ring or other parts of the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, ®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might be studied for its interactions with various enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of ®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one would depend on its specific biological target. It might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
®-2-(Piperidin-4-YL)pyrrolo[1,2-C]imidazole: Lacks the tetrahydro modification.
®-2-(Piperidin-4-YL)tetrahydroimidazole: Lacks the pyrrolo ring.
Uniqueness
The unique combination of the piperidine, pyrrolo, and imidazole rings in ®-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
特性
CAS番号 |
1224698-12-7 |
|---|---|
分子式 |
C11H19N3O |
分子量 |
209.29 g/mol |
IUPAC名 |
(7aR)-2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C11H19N3O/c15-11-13-7-1-2-10(13)8-14(11)9-3-5-12-6-4-9/h9-10,12H,1-8H2/t10-/m1/s1 |
InChIキー |
XKZVHWQXRLXOEB-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@@H]2CN(C(=O)N2C1)C3CCNCC3 |
正規SMILES |
C1CC2CN(C(=O)N2C1)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


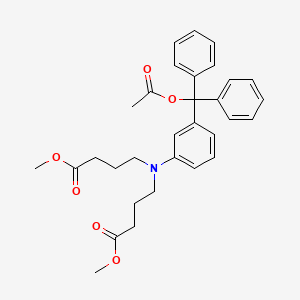

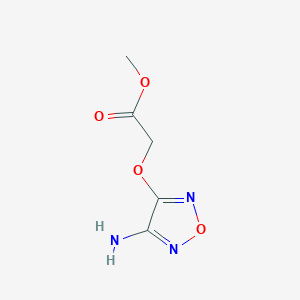
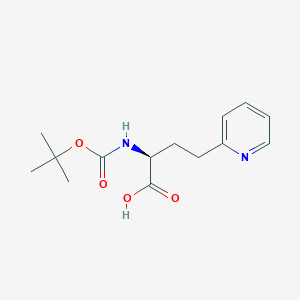
![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)
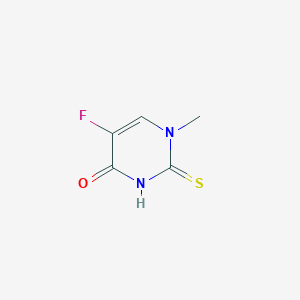
![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)


![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
